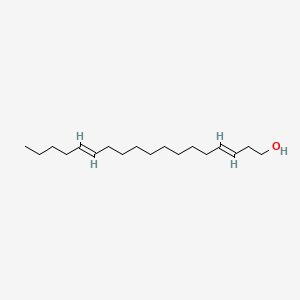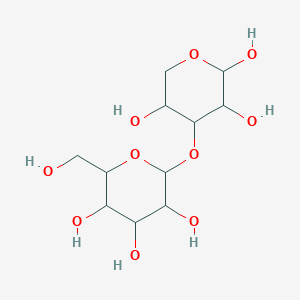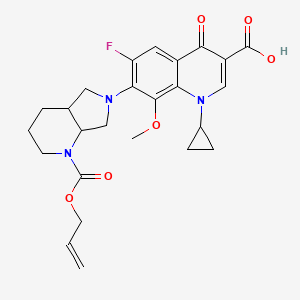
E,E-3,13-Octadecadien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E,E-3,13-Octadecadien-1-ol: is an organic compound with the molecular formula C18H34O and a molecular weight of 266.4620 g/mol . It is a long-chain unsaturated alcohol with two double bonds located at the 3rd and 13th positions in the carbon chain. This compound is known for its role in various biological and chemical processes, particularly in the field of pheromone research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: E,E-3,13-Octadecadien-1-ol can be synthesized through several methods. One common approach involves the reduction of corresponding aldehydes or ketones using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Another method involves the use of Grignard reagents to form the alcohol from the corresponding alkyl halides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process may also include purification steps such as distillation or chromatography to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: E,E-3,13-Octadecadien-1-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
E,E-3,13-Octadecadien-1-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of E,E-3,13-Octadecadien-1-ol involves its interaction with specific molecular targets and pathways. In the context of insect pheromones, the compound binds to olfactory receptors in the antennae of insects, triggering a behavioral response . The exact molecular pathways involved in its antioxidant and antibacterial activities are still under investigation, but it is believed to involve the inhibition of oxidative stress and disruption of bacterial cell membranes .
Comparaison Avec Des Composés Similaires
E,E-3,13-Octadecadien-1-ol can be compared with other similar compounds such as:
- E,Z-3,13-Octadecadien-1-ol
- Z,E-3,13-Octadecadien-1-ol
- Z,Z-3,13-Octadecadien-1-ol
- 2,13-Octadecadien-1-ol
Uniqueness: The unique configuration of the double bonds in this compound contributes to its specific chemical and biological properties. This configuration affects its reactivity and interaction with biological targets, making it distinct from its isomers .
Propriétés
Formule moléculaire |
C18H34O |
|---|---|
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
(3E,13E)-octadeca-3,13-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,15-16,19H,2-4,7-14,17-18H2,1H3/b6-5+,16-15+ |
Clé InChI |
QBNCGBJHGBGHLS-ICYHVJMASA-N |
SMILES isomérique |
CCCC/C=C/CCCCCCCC/C=C/CCO |
SMILES canonique |
CCCCC=CCCCCCCCCC=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-acetamido-6-aminopyridin-2-yl)-[(4-fluorophenyl)methyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291381.png)



![5-O-benzyl 1-O-tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanedioate](/img/structure/B12291412.png)
![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)




![7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride](/img/structure/B12291443.png)
